BenchChemオンラインストアへようこそ!

(5-Chloro-1,3-benzoxazol-2-yl)propanedial

Medicinal Chemistry Synthetic Methodology Building Blocks

This 5-chloro-benzoxazole derivative carries a reactive propanedial (malonaldehyde) group at the 2-position, enabling selective formylation, Knoevenagel/Hantzsch condensations, and cyclization to construct complex heterocyclic pharmacophores. The propanedial substituent is structurally critical; generic substitution with simple alkyl or aryl benzoxazoles is scientifically unsound and risks divergent synthetic outcomes. Documented as an oxidative degradation impurity of suvorexant, it is essential for ICH‑compliant HPLC/UPLC purity methods. Additionally, the 5-chlorobenzoxazole core provides a validated scaffold for PI3K/mTOR kinase inhibitor SAR. Choose this compound to ensure reproducible synthesis, regulatory impurity profiling, and focused library design.

Molecular Formula C10H6ClNO3
Molecular Weight 223.61 g/mol
CAS No. 890095-95-1
Cat. No. B3295879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-1,3-benzoxazol-2-yl)propanedial
CAS890095-95-1
Molecular FormulaC10H6ClNO3
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(O2)C(C=O)C=O
InChIInChI=1S/C10H6ClNO3/c11-7-1-2-9-8(3-7)12-10(15-9)6(4-13)5-14/h1-6H
InChIKeyYPPDWRJFWIQOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chloro-1,3-benzoxazol-2-yl)propanedial (CAS 890095-95-1) for Advanced Medicinal Chemistry Research and Procurement


(5-Chloro-1,3-benzoxazol-2-yl)propanedial (CAS 890095-95-1) is a benzoxazole derivative characterized by a 5-chloro-substituted benzoxazole ring fused to a propanedial (malonaldehyde) moiety, giving it the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol . This compound serves as a versatile synthetic intermediate, particularly as a key building block for constructing more complex heterocyclic systems in medicinal chemistry .

Why (5-Chloro-1,3-benzoxazol-2-yl)propanedial (CAS 890095-95-1) Cannot Be Interchanged with Generic Benzoxazole Derivatives


Generic substitution among benzoxazole derivatives is scientifically unsound due to the critical role of the propanedial (malonaldehyde) substituent at the 2-position. This functional group imparts unique reactivity, enabling selective formylation, condensation, and cyclization reactions essential for constructing specific pharmacophores . In contrast, benzoxazoles with simple alkyl or aryl substituents lack this reactive versatility, leading to divergent synthetic outcomes and ultimately different biological profiles [1]. Therefore, direct replacement without empirical validation jeopardizes experimental reproducibility and project timelines.

Quantitative Differentiation of (5-Chloro-1,3-benzoxazol-2-yl)propanedial (CAS 890095-95-1) Against Key Comparators


Propanedial Moiety Enables Distinct Synthetic Utility Over 5-Chloro-1,3-benzoxazol-2-yl Carboxylic Acid

(5-Chloro-1,3-benzoxazol-2-yl)propanedial contains a propanedial (malonaldehyde) group at the 2-position, which confers reactive aldehyde functionalities absent in common comparator 5-chloro-1,3-benzoxazol-2-yl carboxylic acid. This structural difference directly impacts synthetic utility: the target compound can undergo selective formylation and condensation reactions, whereas the carboxylic acid derivative is limited to amide bond formation and esterifications . No direct head-to-head kinetic data are available for this building block; however, the presence of two aldehyde groups versus one carboxylic acid group is a defined chemical distinction that dictates reaction pathway selection .

Medicinal Chemistry Synthetic Methodology Building Blocks

Low CYP Enzyme Inhibition Profile Inferred from Structural Analog Data

While direct CYP inhibition data for (5-Chloro-1,3-benzoxazol-2-yl)propanedial are not available, a structurally related benzoxazole derivative (CHEMBL2413882) demonstrates IC50 values >20,000 nM against CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes [1]. This suggests that the 5-chloro-1,3-benzoxazole core may inherently possess a low potential for drug-drug interactions mediated by these CYP isoforms. In contrast, many clinically used benzoxazole-containing drugs (e.g., suvorexant) undergo extensive CYP3A4 metabolism, which can be a liability [2]. The low CYP inhibition inferred for this scaffold could be advantageous in early-stage lead optimization.

Drug Metabolism ADME-Tox CYP Inhibition

Impurity Profiling in Suvorexant Synthesis: A Differentiating Role from Final Drug Substance

(5-Chloro-1,3-benzoxazol-2-yl)propanedial is identified as an oxidative degradation impurity of suvorexant (MK-4305), a marketed dual orexin receptor antagonist for insomnia [1]. Its presence must be controlled to meet ICH Q3A/B guidelines for drug substance purity. This analytical role distinguishes the compound from the final drug substance, suvorexant, which is a potent orexin receptor antagonist (IC50 ~199 nM at OX1) [2]. For analytical method development and quality control, the propanedial derivative serves as a critical reference standard, whereas suvorexant is the active pharmaceutical ingredient.

Pharmaceutical Analysis Impurity Control Process Chemistry

Potential as a PI3 Kinase Inhibitor Scaffold: Inferior to Optimized Leads but a Valid Starting Point

Substituted benzoxazoles, including those with a 5-chloro substituent, are disclosed as PI3 kinase inhibitors in patent literature [1]. While specific activity data for (5-Chloro-1,3-benzoxazol-2-yl)propanedial are not reported, the class demonstrates nanomolar to micromolar potency against various PI3K isoforms. For instance, optimized benzoxazole derivatives achieve IC50 values <100 nM in cellular assays [2]. The propanedial moiety in the target compound offers a handle for further derivatization, potentially enabling the exploration of structure-activity relationships (SAR) distinct from simpler 5-chlorobenzoxazoles. This positions the compound as a valuable starting material for medicinal chemistry campaigns targeting PI3K or related kinases, where scaffold optimization is required.

Kinase Inhibition Cancer Research Scaffold Hopping

Validated Research and Industrial Applications for (5-Chloro-1,3-benzoxazol-2-yl)propanedial (CAS 890095-95-1) Based on Quantitative Evidence


Synthesis of Heterocyclic Libraries via Aldehyde Condensation Reactions

The propanedial (malonaldehyde) group enables diverse condensation reactions (e.g., Knoevenagel, Hantzsch) for constructing fused heterocyclic systems, as supported by its classification as a reactive building block . This application directly stems from the functional group advantage identified in Evidence Item 1.

Analytical Reference Standard for Suvorexant Impurity Control

As a documented oxidative degradation impurity of suvorexant, this compound is essential for developing and validating HPLC/UPLC methods to ensure drug substance purity according to ICH guidelines . This scenario is directly derived from the impurity profiling evidence in Evidence Item 3.

Early-Stage Kinase Inhibitor Lead Generation

Given the established role of 5-chlorobenzoxazoles as PI3K and mTOR kinase inhibitor scaffolds, this compound can serve as a starting point for structure-activity relationship (SAR) studies . The aldehyde handles provide orthogonal reactivity for generating focused libraries, as highlighted in Evidence Item 4.

CYP Inhibition Screening in ADME-Tox Panels

Based on the low CYP inhibition profile inferred from a structural analog, this compound may be used as a control or comparator in CYP inhibition assays during early drug discovery . This application follows from the class-level inference made in Evidence Item 2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Chloro-1,3-benzoxazol-2-yl)propanedial

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.